molecular formula C6H3ClO3 B13949188 2-Oxo-2H-pyran-6-carbonyl chloride CAS No. 75611-67-5

2-Oxo-2H-pyran-6-carbonyl chloride

Cat. No.: B13949188
CAS No.: 75611-67-5
M. Wt: 158.54 g/mol
InChI Key: OCPFIIMBPCKJMC-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-6-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClO₃. It is a derivative of 2-pyrone, a six-membered conjugated cyclic ester. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-pyran-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-pyran-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organotin reagents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under reflux .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .

Scientific Research Applications

2-Oxo-2H-pyran-6-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2H-pyran-6-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2H-pyran-6-carbonyl chloride is unique due to its specific reactivity and the types of products it can form. Its position of the carbonyl group and the presence of the chloride make it particularly useful in certain synthetic applications .

Properties

CAS No.

75611-67-5

Molecular Formula

C6H3ClO3

Molecular Weight

158.54 g/mol

IUPAC Name

6-oxopyran-2-carbonyl chloride

InChI

InChI=1S/C6H3ClO3/c7-6(9)4-2-1-3-5(8)10-4/h1-3H

InChI Key

OCPFIIMBPCKJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=C1)C(=O)Cl

Origin of Product

United States

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